![molecular formula C5H7NO4S B240834 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione CAS No. 353467-32-0](/img/structure/B240834.png)
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione (BMT) is an important compound in the field of organic synthesis and biochemistry. It is a versatile reagent for the synthesis of a variety of compounds and has been widely used in the synthesis of drugs, pesticides, and other biologically active compounds. In addition, BMT has been used as a catalyst in various reactions, as a reducing agent, and as a ligand in coordination chemistry.
Scientific Research Applications
Biological Potential and Synthetic Development
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione and its analogues, such as glitazones and rhodanines, have been synthesized since the mid-nineteenth century. These compounds are of significant interest due to their vast biological potential, being found in commercial pharmaceuticals with activities against various diseases. Their synthesis has evolved to include green chemistry methodologies, reflecting a shift towards environmental sustainability. This class of compounds demonstrates promise in the field of medicinal chemistry for future drug development (Santos, Jones Junior, & Silva, 2018).
Applications in Material Science
Another study discusses the conversion of plant biomass into valuable chemicals, highlighting the potential of derivatives like 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione for the development of new polymers, functional materials, and fuels. This indicates the compound's role in transitioning towards renewable feedstocks in the chemical industry, promising a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Enzymatic Inhibition for Disease Treatment
The compound's scaffold, particularly in the form of 2,4-thiazolidinediones, has been explored for its inhibitory effects on protein tyrosine phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. This research suggests potential for the development of treatments for type 2 diabetes mellitus and related metabolic disorders, demonstrating the structural flexibility and pharmacological importance of the thiazolidine ring (Verma, Yadav, & Thareja, 2019).
Antimicrobial and Anticancer Applications
Thiazolidinediones and their derivatives have been associated with a range of biological activities, including antimicrobial and anticancer properties. These compounds have shown promise in the development of novel therapeutic agents, reflecting their potential versatility in addressing a variety of health concerns (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Environmental and Health Impact Studies
Studies on novel brominated flame retardants, including those related to thiazolidine derivatives, indicate the importance of understanding the environmental and health impacts of these compounds. Research in this area is critical for assessing the safety and regulatory considerations associated with the use of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the production of biodegradable materials from biomass .
Mode of Action
It is likely that the compound interacts with its targets through a process of selective hydrogenation .
Biochemical Pathways
It is known that similar compounds can be converted into biobased monomers by pairing reduction and oxidation half-reactions in one electrochemical cell .
Pharmacokinetics
It is known that similar compounds can be converted with high efficiency under certain conditions .
Result of Action
It is known that similar compounds can be used to produce high-value monomers for various industrially important polymerization and etherification processes .
properties
IUPAC Name |
5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c7-1-5(2-8)3(9)6-4(10)11-5/h7-8H,1-2H2,(H,6,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJWZMBJIYSED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)S1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.